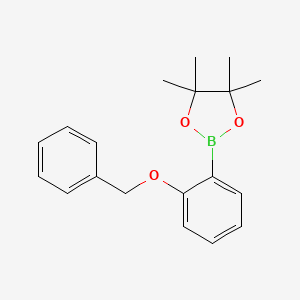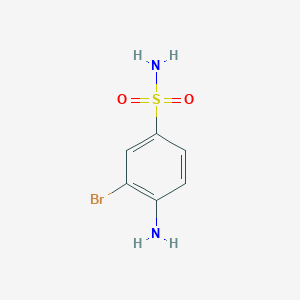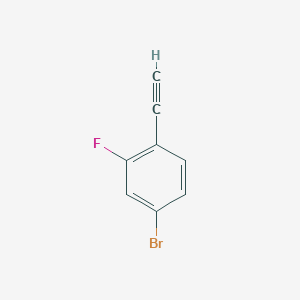![molecular formula C18H11BrO3 B1273519 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- CAS No. 20926-82-3](/img/structure/B1273519.png)
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several methods for synthesizing indene-1,3-dione derivatives have been reported. One approach involves palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source, which yields 2-substituted indene-1,3(2H)-dione derivatives with good to excellent yields . Another method includes a thermal cascade reaction of 1-diazonaphthalen-2(1H)-ones, which allows for the synthesis of functionalized indene derivatives under catalyst-free conditions . Additionally, the use of phase-transfer catalysts combined with ultrasonication has been shown to enhance the rate of propargylation of indene-1,3-dione . A cascade reaction of 1,1-enediamines with benzylidene-1H-indene-1,3(2H)-diones has been developed for the selective synthesis of indenodihydropyridine and indenopyridine compounds . Moreover, novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones have been synthesized from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones through a one-step reaction .
Molecular Structure Analysis
The molecular structures of the synthesized indene-1,3-dione derivatives have been established using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and X-ray crystallography . These analyses confirm the successful formation of the desired compounds and provide detailed insights into their molecular frameworks.
Chemical Reactions Analysis
Indene-1,3-dione derivatives participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution followed by ring opening and intramolecular cyclization . They also engage in cascade reactions that result in the construction of C–C and C–N bonds . The participation of oxygen in novel syntheses has been observed, leading to the formation of unique compounds such as [2,2′-bi-1H-indene]-3,3′-dialkyl-3,3′-dihydroxy-1,1′-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of indene-1,3-dione derivatives have been explored through various studies. Ultrasound-assisted synthesis has been shown to be an efficient procedure for creating derivatives, highlighting the role of ultrasonic irradiation in enhancing reaction rates . The crystal, electronic, and molecular docking studies of these compounds reveal their potential interactions and electronic properties, which are important for understanding their reactivity and potential applications . Additionally, the photochromic and photomagnetic properties of brominated derivatives have been investigated, demonstrating how substituents can significantly affect the properties of the parent compound .
Applications De Recherche Scientifique
Molecular Structure and Reactivity
1H-Indene-1,3(2H)-dione derivatives have been the subject of various studies focusing on their molecular structure and reactivity. A study by Prasad et al. (2010) explored the molecular structure and vibrational study of 1H-indene-1,3(2H)-dione, revealing its non-planar geometry and significant reactivity compared to its parent compound, 2,3-dihydro-1H-indene. This enhanced reactivity was attributed to the molecule's higher dipole moment and frontier orbital energy gap (Prasad et al., 2010).
Synthesis and Application in Chemistry
- Ghahremanzadeh et al. (2011) reported a simplified and efficient procedure for synthesizing derivatives of 1H-indene-1,3(2H)-dione using ultrasonic irradiation. This method highlighted the use of environmentally benign solvents and efficient catalysts, indicating potential applications in green chemistry (Ghahremanzadeh et al., 2011).
Crystal Structure Analysis
- Research by Poorheravi et al. (2007) investigated the crystal structure of a specific derivative of 1H-indene-1,3(2H)-dione. This study provided insights into the molecular arrangement and potential applications in material science (Poorheravi et al., 2007).
Photochemical Properties
- Mor and Dhawan (2015) explored the photochemical behavior of certain 1H-indene-1,3(2H)-dione derivatives. Their study focused on the photoreaction mechanisms in different solvents, contributing to the understanding of these compounds' photochemical properties (Mor & Dhawan, 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)prop-2-enoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQJOTUCCJDGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393739 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |
CAS RN |
20926-82-3 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


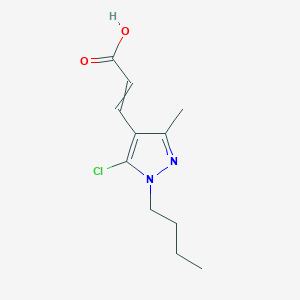



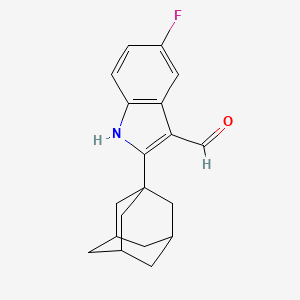
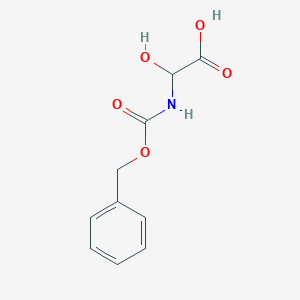
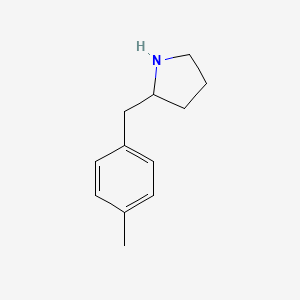
![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)
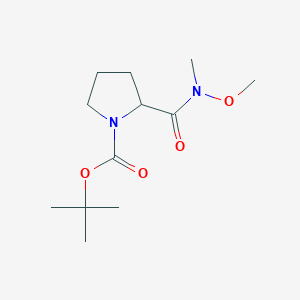
![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
